
Mometasone Furoate-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mometasone Furoate-d3 is a deuterium-labeled form of Mometasone Furoate, a synthetic corticosteroid. It is primarily used as an internal standard in mass spectrometry for the quantification of Mometasone Furoate. The deuterium labeling helps in distinguishing it from the non-labeled compound during analysis. Mometasone Furoate itself is known for its potent anti-inflammatory and anti-allergic properties and is used in the treatment of conditions such as asthma, allergic rhinitis, and various skin disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mometasone Furoate-d3 involves the incorporation of deuterium atoms into the Mometasone Furoate molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents or solvents during the synthesis process. One common method involves the use of deuterated methanol or deuterated chloroform as solvents in the reaction .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated reagents. The process includes multiple steps of purification and quality control to ensure the high purity and consistency of the final product. The use of advanced techniques such as solid-phase extraction and high-performance liquid chromatography is common in the industrial production process .
Chemical Reactions Analysis
Types of Reactions
Mometasone Furoate-d3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles such as hydroxide ions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of ketones or carboxylic acids, while reduction can lead to the formation of alcohols .
Scientific Research Applications
Mometasone Furoate-d3 is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Quantification in Mass Spectrometry: Used as an internal standard for the accurate quantification of Mometasone Furoate in various biological samples
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of Mometasone Furoate in the body
Drug Development: Used in the development and validation of new formulations and delivery methods for Mometasone Furoate
Biological Research: Used to study the effects of Mometasone Furoate on various biological pathways and processes
Mechanism of Action
Mometasone Furoate-d3, like its non-labeled counterpart, exerts its effects by binding to glucocorticoid receptors in the body. This binding leads to the activation or repression of various genes involved in inflammatory and immune responses. The primary molecular targets include cytokines, chemokines, and other inflammatory mediators. The pathways involved include the inhibition of nuclear factor-kappa B (NF-κB) and the activation of anti-inflammatory genes .
Comparison with Similar Compounds
Mometasone Furoate-d3 can be compared with other deuterium-labeled corticosteroids such as:
- Fluticasone Propionate-d3
- Budesonide-d3
- Beclomethasone Dipropionate-d3
Uniqueness
This compound is unique due to its high potency and specific binding affinity to glucocorticoid receptors. Compared to other similar compounds, it has a higher anti-inflammatory activity and a lower systemic bioavailability, making it more effective for topical and inhalation therapies .
Properties
Molecular Formula |
C27H30Cl2O6 |
|---|---|
Molecular Weight |
524.4 g/mol |
IUPAC Name |
[(8S,9R,10S,11S,13S,14S,16R,17R)-9-chloro-17-(2-chloroacetyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] 3,4,5-trideuteriofuran-2-carboxylate |
InChI |
InChI=1S/C27H30Cl2O6/c1-15-11-19-18-7-6-16-12-17(30)8-9-24(16,2)26(18,29)21(31)13-25(19,3)27(15,22(32)14-28)35-23(33)20-5-4-10-34-20/h4-5,8-10,12,15,18-19,21,31H,6-7,11,13-14H2,1-3H3/t15-,18+,19+,21+,24+,25+,26+,27+/m1/s1/i4D,5D,10D |
InChI Key |
WOFMFGQZHJDGCX-VNOPSDMHSA-N |
Isomeric SMILES |
[2H]C1=C(OC(=C1[2H])C(=O)O[C@@]2([C@@H](C[C@@H]3[C@@]2(C[C@@H]([C@]4([C@H]3CCC5=CC(=O)C=C[C@@]54C)Cl)O)C)C)C(=O)CCl)[2H] |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CCl)OC(=O)C5=CC=CO5)C)O)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


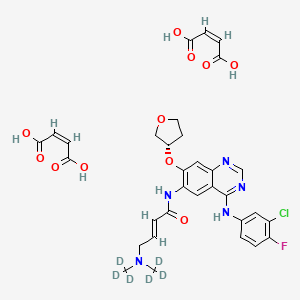

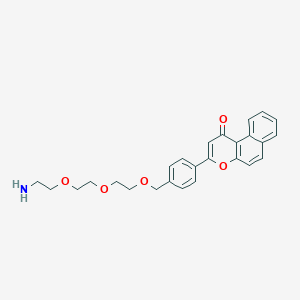
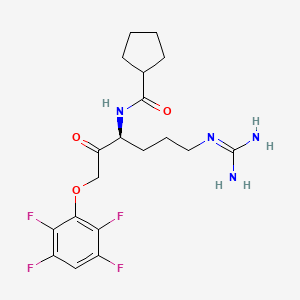

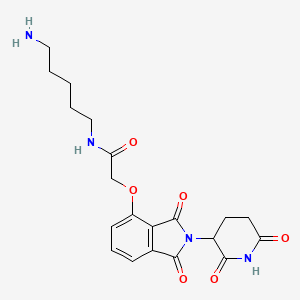
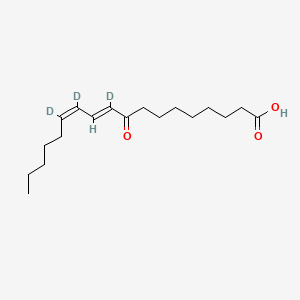
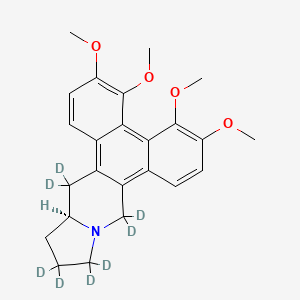
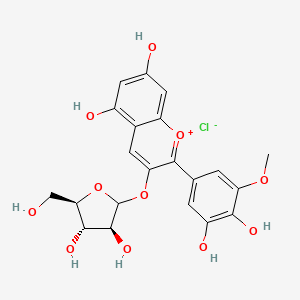
![5'-O-[(11-Phenoxyundecanoyl)sulfamoyl]adenosine](/img/structure/B12424187.png)

![1-[2-chloro-7-[(1R)-1-methoxyethyl]pyrazolo[1,5-a]pyrimidin-6-yl]-3-[5-chloro-6-(triazol-2-yl)pyridin-3-yl]urea](/img/structure/B12424203.png)


